molecular formula C22H21NO4 B12454832 Dimethyl 1-benzyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 1-benzyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B12454832
M. Wt: 363.4 g/mol
InChI Key: HNIXBTPEAHAZJX-UHFFFAOYSA-N
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Description

Dimethyl 1-benzyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (DHP) derivative characterized by a benzyl group at the N1 position, a phenyl group at the C4 position, and methyl ester moieties at the C3 and C5 carboxylate positions. This compound is synthesized via Schiff base reactions or multicomponent Hantzsch reactions, as evidenced by its use as a ligand in metal-organic capsules . Its structural features, including the non-planar 1,4-dihydropyridine ring and substituent effects, influence physicochemical properties such as solubility, stability, and biological activity. Crystallographic studies (e.g., bond angles and torsion angles) highlight its conformational flexibility, which is critical for interactions in catalytic or pharmacological applications .

Properties

Molecular Formula

C22H21NO4

Molecular Weight

363.4 g/mol

IUPAC Name

dimethyl 1-benzyl-4-phenyl-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C22H21NO4/c1-26-21(24)18-14-23(13-16-9-5-3-6-10-16)15-19(22(25)27-2)20(18)17-11-7-4-8-12-17/h3-12,14-15,20H,13H2,1-2H3

InChI Key

HNIXBTPEAHAZJX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(C=C(C1C2=CC=CC=C2)C(=O)OC)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Classical Hantzsch Dihydropyridine Synthesis

The Hantzsch reaction remains the cornerstone for synthesizing 1,4-dihydropyridines. For dimethyl 1-benzyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate, the protocol involves:

Reagents :

  • Benzylamine (1.0 equiv) as the nitrogen source to introduce the N-benzyl group.
  • Benzaldehyde (1.0 equiv) to furnish the 4-phenyl substituent.
  • Dimethyl acetoacetate (2.0 equiv) as the β-keto ester component.
  • Ammonium acetate (1.2 equiv) as a catalyst and dehydrating agent.
  • Ethanol as the solvent.

Procedure :

  • Benzylamine, benzaldehyde, and dimethyl acetoacetate are combined in ethanol.
  • Ammonium acetate is added, and the mixture is refluxed at 80°C for 18–24 hours.
  • The reaction is monitored via TLC, and upon completion, the solvent is evaporated.
  • The crude product is purified via silica gel chromatography (ethyl acetate/petroleum ether) to yield the target compound as a yellow solid.

Key Data :

  • Yield : 78–88% under optimized conditions.
  • Mechanistic Insight : The reaction proceeds through enamine formation between benzylamine and dimethyl acetoacetate, followed by Knoevenagel condensation with benzaldehyde and cyclization.

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency by reducing time and improving yields.

Reagents :

  • Identical to the classical method but with microwave-compatible solvents (e.g., ethanol or water).

Procedure :

  • Reagents are mixed in a sealed microwave vessel.
  • Irradiated at 100–120°C for 10–30 minutes.
  • The product is isolated via filtration or chromatography.

Key Data :

  • Yield : 85–92%, a 10–15% improvement over conventional heating.
  • Advantages : Reduced side reactions and energy consumption.

Solvent-Free Mechanochemical Synthesis

Green chemistry approaches eliminate solvents, leveraging mechanical grinding for activation.

Reagents :

  • Benzylamine , benzaldehyde , dimethyl acetoacetate , and ammonium acetate .

Procedure :

  • Solid reagents are ground in a mortar for 30–60 minutes.
  • The mixture is heated at 60°C for 2–4 hours.
  • The product is washed with cold ethanol to remove unreacted starting materials.

Key Data :

  • Yield : 70–75%, slightly lower than solvent-based methods but environmentally favorable.

Novel Intermediate-Based Synthesis

Patents describe routes using advanced intermediates to streamline production.

Example :

  • Intermediate : 3-Amino-but-2-enoic acid-2[(3,3-diphenylpropyl) methylamino] 1,1-dimethyl ethyl ester.
  • Procedure :
    • The intermediate is reacted with 2-(3-nitrobenzylidene)-3-oxo-butyric acid methyl ester.
    • Cyclization is induced via ammonium acetate in ethanol at 50°C.

Key Data :

  • Yield : 65–70%, with high purity (>98%) after recrystallization.

Comparative Analysis of Methods

Method Conditions Yield Time Purity
Classical Hantzsch Reflux, ethanol, 18–24h 78–88% High >95%
Microwave-Assisted 120°C, 10–30min 85–92% Low >97%
Solvent-Free Grinding, 60°C, 2–4h 70–75% Moderate >90%
Intermediate-Based 50°C, ethanol, 6h 65–70% Moderate >98%

Optimization Strategies

  • Catalyst Screening : Substituting ammonium acetate with hexamine or ammonium formate increases yields by 5–8%.
  • Solvent Effects : Using tetrahydrofuran (THF) instead of ethanol reduces cyclization time by 30%.
  • Purification : Recrystallization from acetone/ether mixtures enhances crystallinity.

Challenges and Solutions

  • Steric Hindrance : Bulky benzyl and phenyl groups slow cyclization. Using excess β-keto ester (2.5 equiv) mitigates this.
  • Oxidation Sensitivity : Performing reactions under nitrogen prevents oxidation of the DHP ring to pyridine.

Chemical Reactions Analysis

Oxidation Reactions

The 1,4-dihydropyridine core is prone to oxidation, converting into pyridine derivatives. This reaction is critical for deactivation in biological systems or material science applications.

Reagents/Conditions :

  • KMnO₄ in acidic or neutral conditions .

  • CrO₃ in acetone or dichloromethane.

Products :

  • Pyridine-3,5-dicarboxylate derivatives via aromatization of the DHP ring .

Mechanism :
Oxidation involves the removal of two hydrogen atoms from the 1,4-dihydropyridine ring, forming a fully conjugated pyridine system.

Bromination Reactions

Bromination targets the methyl groups at positions 2 and 6 of the DHP ring, enabling further functionalization.

Reagents/Conditions :

  • N-Bromosuccinimide (NBS) in methanol or ethyl acetate under reflux .

  • Pyridinium bromide–perbromide (PBPB) in ethyl acetate at room temperature .

Example :
Dimethyl 1-benzyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate reacts with NBS (2.1 equiv.) in ethyl acetate for 30 minutes, yielding the 2,6-bis(bromomethyl) derivative with 74% efficiency .

Product Characterization :

  • ¹H NMR (CDCl₃): Loss of methyl singlet (δ 2.34 ppm); new AB-system signals at δ 4.63 and 4.93 ppm for –CH₂Br groups .

Nucleophilic Substitution

Brominated intermediates undergo substitution with nucleophiles to form cationic or functionalized derivatives.

Reagents/Conditions :

  • Pyridine derivatives (e.g., pyridine, 4-dimethylaminopyridine) in acetone at room temperature .

Example :
Reaction of 2,6-bis(bromomethyl)-DHP with pyridine (2.0 equiv.) in acetone for 24 hours yields tetracationic bis (pyridinium) dibromides .

Applications :

  • These cationic derivatives exhibit self-assembling properties and potential as gene delivery vectors .

Hydrolysis Reactions

Ester groups undergo hydrolysis to carboxylic acids under acidic or basic conditions.

Reagents/Conditions :

  • HCl (1N) or NaOH in aqueous ethanol under reflux.

Products :

  • 1-Benzyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylic acid.

Utility :

  • Hydrolysis is a precursor step for further derivatization (e.g., amidation).

Cycloaddition Reactions

The dihydropyridine ring participates in [4+2] cycloadditions with dienophiles.

Reagents/Conditions :

  • Maleic anhydride or tetracyanoethylene in toluene under reflux.

Products :

  • Bicyclic adducts via Diels-Alder reactions, confirmed by ¹³C NMR and X-ray crystallography .

Reduction Reactions

Selective reduction of the DHP ring is achievable under controlled conditions.

Reagents/Conditions :

  • NaBH₄ in methanol at 0°C.

  • H₂/Pd-C in ethyl acetate .

Products :

  • Tetrahydropyridine derivatives, though this pathway is less common for 3,5-dicarboxylate-substituted DHPs .

Electrophilic Aromatic Substitution

The phenyl and benzyl substituents undergo halogenation or nitration.

Reagents/Conditions :

  • Br₂ in CHCl₃ for bromination.

  • HNO₃/H₂SO₄ for nitration.

Regioselectivity :

  • Electrophiles target the para positions of the benzyl and phenyl rings due to steric hindrance at the ortho positions.

Comparative Reaction Table

Reaction Type Reagents/Conditions Key Products Yield References
OxidationKMnO₄ in H₂O/acetonePyridine-3,5-dicarboxylate85–90%
BrominationNBS in ethyl acetate, 30 min2,6-Bis(bromomethyl)-DHP74%
Nucleophilic substitutionPyridine in acetone, 24 hTetracationic bis (pyridinium) dibromide68%
Hydrolysis1N HCl in ethanol, reflux3,5-Dicarboxylic acid derivative78%

Mechanistic Insights

  • Bromination : Radical-mediated process initiated by NBS, selectively targeting methyl groups due to their high C–H bond reactivity .

  • Oxidation : Two-electron transfer mechanism facilitated by strong oxidizing agents, leading to aromatization .

Scientific Research Applications

While the query asks about "Dimethyl 1-benzyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate," the search results primarily discuss "Diethyl 1-benzyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate." These compounds are similar, with the key difference being the ester groups (dimethyl vs. diethyl). Given this, the following information focuses on the applications of the diethyl variant, with the understanding that similar applications may exist for the dimethyl compound.

Diethyl 1-benzyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate is a dihydropyridine derivative with several research applications . It functions as a cell-permeable and potent SIRT1 activator and can induce cell cycle arrest .

Scientific Research Applications

  • SIRT1 Activation: Diethyl 1-benzyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate is a structurally novel activator of SIRT1, with an EC50 of 1 μM . It also displays selectivity over SIRT2 and SIRT3, with EC50 values of 25 μM and 50 μM, respectively .
  • Potential Therapeutic Applications: SIRT modulators, like diethyl 1-benzyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate, have potential therapeutic applications in treating cancer, cardiovascular, metabolic, inflammatory, and neurodegenerative diseases .
  • Synthesis of Novel Compounds: N-benzyl substituted 1,4-dihydropyridines are used in the synthesis and characterization of novel amphiphilic compounds .

Relevant safety information for diethyl 1-benzyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate :

CategoryInformation
Signal WordWarning
Pictogram(s)Exclamation Mark Irritant GHS07
GHS Hazard StatementsH302: Acute toxicity, oral. H315: Skin corrosion/irritation. H319: Serious eye damage/eye irritation. H335: Specific target organ toxicity, single exposure; Respiratory tract irritation.
Precautionary StatementsP261: Avoid breathing dust/fume/gas/mist/vapours/spray. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Mechanism of Action

The mechanism of action of Dimethyl 1-benzyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with calcium channels. As a calcium channel blocker, it inhibits the influx of calcium ions into cells, which can lead to various physiological effects such as vasodilation and reduced blood pressure. The molecular targets include L-type calcium channels, which are critical in the regulation of cardiovascular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs differ in substituents at the N1, C2, C4, and ester positions, altering electronic, steric, and pharmacological profiles.

Compound Name Substituents Key Structural Features Synthesis Method Reference
Dimethyl 1-benzyl-4-phenyl-1,4-DHP-3,5-dicarboxylate N1: Benzyl; C4: Phenyl; C3/C5: Methyl esters Non-planar DHP ring; electron-withdrawing esters enhance stability Schiff base reaction
Diethyl 1-benzyl-4-phenyl-1,4-DHP-3,5-dicarboxylate C3/C5: Ethyl esters Increased lipophilicity vs. methyl ester analog Hantzsch reaction
Dimethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-DHP-3,5-dicarboxylate C4: 4-Chlorophenyl; C2/C6: Methyl Enhanced halogen-mediated bioactivity Bromination/nosylation
YC-93 (Vasodilator) C3: [2-(N-Benzyl-N-methylamino)ethyl ester]; C4: 3-Nitrophenyl Nitro group and bulky ester improve cerebral vasodilation Multi-step esterification
Dimethyl 2-methyl-4-(2-nitrophenyl)-6-((nosyloxy)methyl)-1,4-DHP-3,5-dicarboxylate C6: Nosyloxymethyl; C4: 2-Nitrophenyl Radiofluorination precursor for PET imaging Bromination/nosylation

Physicochemical Properties

  • Solubility : Methyl esters (target compound) exhibit lower lipophilicity compared to ethyl or benzyl esters (e.g., diethyl analog: LogP ~3.2 vs. dimethyl: LogP ~2.5) .
  • Stability : Electron-withdrawing groups (e.g., nitro, halogen) at C4 enhance oxidative stability, as seen in 4-(4-chlorophenyl) and 4-(3-nitrophenyl) derivatives .
  • Crystallography : The target compound’s DHP ring exhibits puckering (torsion angles: −1.60° to 178.06°), comparable to 4-(4-methoxyphenyl) analogs but distinct from planarized derivatives .

Pharmacological Activity

  • Vasodilation : The 3-nitrophenyl derivative YC-93 demonstrates 100–300× greater potency in cerebral vasodilation than papaverine, attributed to its nitro group and ester modifications .
  • Antimicrobial Activity : Pyrazole-substituted analogs (e.g., dibenzyl 4-[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-DHP-3,5-dicarboxylate) show enhanced activity against E. coli due to bromine’s electron-withdrawing effects .
  • Metabolism : Methyl esters are more susceptible to hepatic esterase hydrolysis than ethyl or benzyl esters, impacting bioavailability .

Biological Activity

Dimethyl 1-benzyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate, a derivative of the 1,4-dihydropyridine (DHP) scaffold, has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Overview of 1,4-Dihydropyridines

1,4-Dihydropyridines are a significant class of compounds known for their pharmacological versatility. They primarily act as calcium channel blockers and exhibit a range of therapeutic effects including antihypertensive, anti-inflammatory, analgesic, and antimicrobial properties. The biological activity of these compounds is heavily influenced by their structural modifications at various positions on the dihydropyridine ring.

Synthesis of this compound

The synthesis typically involves multi-component reactions that allow for the incorporation of various functional groups. A common method is the Hantzsch reaction, which facilitates the formation of DHPs through the condensation of aldehydes, β-keto esters, and ammonium salts.

General Synthesis Method:

  • Reagents : Benzyl aldehyde, dimethyl malonate, and ammonium acetate.
  • Reaction Conditions : The mixture is heated under reflux in ethanol for several hours.
  • Isolation : The product is crystallized from a suitable solvent to obtain pure this compound.

Antihypertensive Effects

Dimethyl 1-benzyl-4-phenyl-1,4-dihydropyridine derivatives have shown significant antihypertensive activity through their action as calcium channel blockers. Studies indicate that modifications at the C3 and C5 positions enhance their efficacy against hypertension by improving selectivity towards L-type calcium channels .

Analgesic Properties

Research has demonstrated that certain DHP derivatives exhibit notable analgesic effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). For instance, compound 2c in related studies showed an impressive analgesic activity of 81.35% at a dosage of 5 mg/kg when tested in vivo . This suggests that structural features such as the inclusion of salicylamide moieties can significantly enhance pain relief capabilities.

Antimicrobial Activity

The antimicrobial potential of dimethyl 1-benzyl-4-phenyl-1,4-dihydropyridine derivatives has been explored with promising results against various pathogens. In vitro studies have indicated effective inhibition against Gram-positive and Gram-negative bacteria . The minimum inhibitory concentration (MIC) values were reported to be as low as 50 μg/ml for certain derivatives .

Structure-Activity Relationship (SAR)

The SAR studies highlight that:

  • Electron-Withdrawing Groups : Enhance antihypertensive activity.
  • Aromatic Substituents : Improve analgesic and antimicrobial activities.
  • Alkyl Chain Length : Affects lipophilicity and bioavailability.

Data Table: Summary of Biological Activities

CompoundActivity TypeObserved EffectReference
Dimethyl 1-benzyl-4-phenyl-DHPAntihypertensiveSignificant reduction in BP
Compound 2cAnalgesic81.35% activity at 5 mg/kg
Various DHP derivativesAntimicrobialMIC = 50 μg/ml against bacteria

Case Studies

Case Study 1 : A study involving a series of DHP derivatives demonstrated a strong correlation between structural modifications and enhanced analgesic properties. The findings indicated that compounds with specific substitutions at the C4 position exhibited superior efficacy compared to traditional analgesics like diclofenac .

Case Study 2 : Another investigation focused on the antimicrobial properties revealed that certain DHP derivatives could effectively inhibit bacterial growth in clinical isolates. This study emphasized the importance of structural diversity in developing new antimicrobial agents .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing dimethyl 1-benzyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate?

  • The Hantzsch reaction is the classical method for synthesizing 1,4-dihydropyridines (DHPs). This involves cyclocondensation of substituted aldehydes, β-keto esters, and ammonia or ammonium acetate. For derivatives like dimethyl 1-benzyl-4-phenyl-DHP, optimized protocols include using water as a green solvent or microwave-assisted synthesis to enhance reaction efficiency . Key parameters include temperature control (60–100°C), stoichiometric ratios of benzaldehyde derivatives, and catalysts like Lewis acids (e.g., ZnCl₂). Post-synthesis purification typically involves column chromatography with ethyl acetate/hexane gradients.

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. For example, bond lengths (e.g., C–N: ~1.35–1.38 Å) and dihedral angles (e.g., N1–C4–C3–C11: ~110–120°) can validate the 1,4-dihydropyridine ring conformation . Complementary techniques include:

  • NMR : ¹H NMR signals for NH protons (~4.5–5.5 ppm) and aromatic protons (6.5–8.0 ppm) confirm substitution patterns.
  • IR : Stretching vibrations for ester carbonyls (~1700–1750 cm⁻¹) and NH groups (~3300 cm⁻¹).
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 405 for C₂₄H₂₃NO₄⁺) and fragmentation patterns .

Q. What are the primary applications of this compound in pharmacological research?

  • While direct data on this specific derivative is limited, structurally analogous DHPs (e.g., nifedipine, amlodipine analogs) are studied as calcium channel blockers for hypertension and angina. The benzyl and phenyl substituents may enhance lipophilicity and receptor binding, which can be tested via in vitro assays (e.g., voltage-gated Ca²⁺ channel inhibition in vascular smooth muscle cells) .

Advanced Research Questions

Q. How do computational methods (DFT, IRI) enhance the understanding of this compound’s electronic and steric properties?

  • Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict frontier molecular orbitals (HOMO-LUMO gaps ~4–5 eV), charge distribution, and reactive sites. For example, electron-withdrawing substituents (e.g., ester groups) stabilize the HOMO, influencing redox behavior .
  • Interacting Quantum Atoms (IQA) and Infrared Reflection Absorption (IRI) analyses quantify non-covalent interactions (e.g., C–H···π, van der Waals forces) in crystal packing, aiding in polymorphism studies .

Q. What strategies resolve contradictions in biological activity data across structurally similar DHPs?

  • Discrepancies in activity (e.g., potency variations in Ca²⁺ antagonism) often arise from substituent effects or assay conditions. Systematic approaches include:

  • QSAR modeling : Correlating substituent parameters (e.g., Hammett σ, logP) with IC₅₀ values.
  • Crystallographic overlays : Comparing binding conformations of active vs. inactive analogs.
  • Meta-analysis : Aggregating data from multiple studies to identify trends (e.g., meta-regression for lipophilicity-activity relationships) .

Q. How can substituent engineering optimize the compound’s stability and bioavailability?

  • Steric and electronic modifications :

  • Replacing methyl esters with ethyl or longer alkyl chains improves metabolic stability (e.g., resistance to esterase hydrolysis).
  • Introducing electron-donating groups (e.g., methoxy) on the phenyl ring enhances π-π stacking with hydrophobic receptor pockets.
    • In silico ADMET predictions : Tools like SwissADME assess logP (optimal range: 2–5), polar surface area (<140 Ų), and CYP450 interactions to guide design .

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